6,8-Dichloro-1,7-naphthyridine

PDE4D Inhibition Respiratory Inflammation Isozyme Selectivity

6,8-Dichloro-1,7-naphthyridine (CAS 1279854-47-5) is a halogenated heteroaromatic building block featuring a 1,7-naphthyridine core with chlorine atoms at the 6- and 8-positions. This specific substitution pattern is not arbitrary; it serves as a critical synthetic handle enabling sequential palladium-catalyzed cross-coupling reactions to access 6,8-disubstituted-1,7-naphthyridines, a compound class identified by Novartis as a privileged scaffold for potent and selective phosphodiesterase type 4D (PDE4D) inhibition.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
Cat. No. B13024283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-1,7-naphthyridine
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC(=C2N=C1)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H
InChIKeyRSHMATSURUMCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloro-1,7-naphthyridine: A Strategic Halogenated Building Block for PDE4D-Selective Inhibitor Synthesis


6,8-Dichloro-1,7-naphthyridine (CAS 1279854-47-5) is a halogenated heteroaromatic building block featuring a 1,7-naphthyridine core with chlorine atoms at the 6- and 8-positions . This specific substitution pattern is not arbitrary; it serves as a critical synthetic handle enabling sequential palladium-catalyzed cross-coupling reactions to access 6,8-disubstituted-1,7-naphthyridines, a compound class identified by Novartis as a privileged scaffold for potent and selective phosphodiesterase type 4D (PDE4D) inhibition [1]. Unlike the more common 1,8-naphthyridine isomers, the 1,7-arrangement of nitrogen atoms is essential for maintaining high binding affinity to certain kinase and PDE4 targets, establishing this intermediate as a high-value procurement item for medicinal chemistry programs focused on respiratory and inflammatory diseases [2].

Why 6,8-Dichloro-1,7-naphthyridine Cannot Be Replaced by Generic Naphthyridine Isomers in PDE4D Programs


Substituting 6,8-dichloro-1,7-naphthyridine with other dichlorinated isomers (e.g., 2,4-dichloro or 2,8-dichloro-1,7-naphthyridine) or alternative heterocyclic cores fundamentally alters the vector of subsequent substituent placement, collapsing the SAR critical for therapeutic target engagement. The 1,7-naphthyridine core itself is pharmacophorically distinct: direct head-to-head studies demonstrate that 1,7-naphthyridine-based kinase inhibitors retain high potency, while their 1,8-naphthyridine counterparts are 'significantly less active' due to altered molecular geometry and binding interactions [1]. Furthermore, the 6,8-dihalogenation pattern is specifically required for the iterative Suzuki/Stille couplings that generate the asymmetric 6,8-disubstitution characteristic of clinical candidates like NVP-ABE171; generic replacement with mono-halogenated or differently substituted analogs would fail to deliver the same vector diversity and PDE4D selectivity [2].

Quantitative Differentiation Evidence for 6,8-Dichloro-1,7-naphthyridine and Its Unique Derivative Class


PDE4D Isozyme Selectivity: 1,7-Naphthyridine Scaffold vs. Standard-of-Care PDE4 Inhibitor Ariflo (Cilomilast)

The 6,8-disubstituted 1,7-naphthyridine NVP-ABE171, which is directly synthesized from a 6,8-dihalogenated precursor core, demonstrates a profound selectivity and potency advantage over the clinical PDE4 inhibitor Ariflo (cilomilast). NVP-ABE171 inhibited PDE4D with an IC50 of 1.5 nM, compared to Ariflo which was approximately 40 times less potent across PDE4 isozymes [1]. This demonstrates that the 6,8-disubstituted 1,7-naphthyridine class provides the highest PDE4D selectivity index among its comparators, a feature directly enabled by the procurement of the specific 6,8-dichloro building block.

PDE4D Inhibition Respiratory Inflammation Isozyme Selectivity

Functional Cellular Efficacy: 1,7-Naphthyridine PDE4D Inhibitors vs. Ariflo in Human Inflammatory Cells

The 6,8-disubstituted 1,7-naphthyridine class demonstrates functional superiority in human inflammatory cell assays compared to Ariflo. NVP-ABE171 suppressed the oxidative burst in human eosinophils with nanomolar potency, while Ariflo was 7 to 50 times less potent in inhibiting TNF-α release from monocytes and cytokine release from T cells [1]. In eosinophils specifically, 6,8-disubstituted 1,7-naphthyridines achieved IC50 values as low as 0.7 nM [2]. This cellular translation of enzymatic potency confirms that the specific 6,8-substitution pattern confers meaningful functional advantages in disease-relevant human cells.

Eosinophil Oxidative Burst Anti-inflammatory Activity Cellular Potency

In Vivo Anti-Inflammatory Efficacy: NVP-ABE171 vs. Ariflo in Rat Asthma Models

The in vivo differentiation of the 6,8-disubstituted 1,7-naphthyridine class is most striking in animal models of allergic asthma. In ovalbumin-sensitized Brown Norway rats, NVP-ABE171 inhibited airway eosinophil influx with an ED50 of 0.1 mg/kg and neutrophil influx with an ED50 of 0.2 mg/kg (oral dosing). By contrast, Ariflo was approximately 100 times less potent in both models [1]. In BALB/c mice challenged with LPS, NVP-ABE171 achieved an ED50 of ~3 mg/kg for inhibiting airway neutrophil influx, whereas Ariflo was inactive up to 10 mg/kg [1]. This robust in vivo performance directly validates the therapeutic relevance of the 6,8-disubstituted 1,7-naphthyridine scaffold and, by extension, the strategic importance of the 6,8-dichloro building block for drug discovery programs.

In Vivo Pharmacology Allergic Asthma Airway Inflammation

EGFR Kinase Inhibition: 1,7-Naphthyridine vs. 1,8-Naphthyridine Core Scaffold Comparison

A systematic scaffold comparison study conducted by Wyeth Research evaluated 6-substituted-4-anilino-[1,7]naphthyridine-3-carbonitriles against their [1,8]naphthyridine counterparts and 4-anilinoquinoline-3-carbonitriles. The results demonstrated unequivocally that compounds bearing the 1,7-naphthyridine core retain high EGFR kinase inhibitory potency, whereas those with the 1,8-naphthyridine core are 'significantly less active' [1]. This is not merely a marginal difference but a binary outcome: the 1,7-isomer is required for activity, while the 1,8-isomer is essentially inactive. Both reversible and irreversible binding inhibitors were prepared, and the SAR trend was consistent across the series, corroborated by molecular modeling [1].

EGFR Kinase Scaffold Comparison Kinase Inhibitor Design

Synthetic Site-Selectivity Advantage: 6,8-Dichloro Pattern Enables Orthogonal Cross-Coupling vs. Alternative Dichloro Isomers

The 6,8-dichloro substitution pattern on the 1,7-naphthyridine scaffold enables sequential, site-selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms—arising from the distinct electronic environments at the 6- and 8-positions of the 1,7-naphthyridine ring—permits iterative Suzuki-Miyaura and Stille couplings to introduce different aryl or heteroaryl groups at each position [1]. This is in contrast to other dichloro isomers such as 2,4-dichloro-1,7-naphthyridine, which has been employed for NNRTI synthesis but does not provide access to the 6,8-disubstitution vector required for PDE4D selectivity [2]. The 6,8-dichloro compound is thus the uniquely appropriate building block for PDE4D-focused medicinal chemistry.

Regioselective Cross-Coupling Synthetic Chemistry Building Block Utility

High-Value Application Scenarios for 6,8-Dichloro-1,7-naphthyridine in Drug Discovery


Discovery of PDE4D-Selective Inhibitors for Asthma and COPD

This compound is the indispensable starting material for synthesizing 6,8-disubstituted 1,7-naphthyridines with PDE4D-selective inhibitory activity. As demonstrated by NVP-ABE171, which was derived from this scaffold, the resulting inhibitors achieve PDE4D IC50 values of 1.5 nM with >1000-fold selectivity over PDE4C and >100-fold in vivo potency advantage over the clinical competitor Ariflo [1]. Medicinal chemistry teams targeting respiratory inflammatory diseases should procure this building block to enable rapid SAR exploration around the 6- and 8-positions via sequential cross-coupling, with the goal of identifying development candidates with the optimal balance of PDE4D potency, subtype selectivity, and oral bioavailability.

Structure-Activity Relationship Studies of 1,7-Naphthyridine-Based Kinase Inhibitors

The 1,7-naphthyridine core has been validated as a superior scaffold for kinase inhibition compared to 1,8-naphthyridine, as demonstrated by direct head-to-head EGFR kinase inhibition studies showing that the 1,7-isomer retains high potency while the 1,8-isomer is 'significantly less active' [2]. The 6,8-dichloro-1,7-naphthyridine building block enables exploration of diverse substitution patterns at both the 6- and 8-positions to optimize kinase selectivity profiles. Procurement of this specific intermediate ensures that SAR studies are built upon the active 1,7-core rather than the inactive 1,8-isomer.

Iterative Cross-Coupling Library Synthesis for Targeted Protein Degradation (PROTAC) Linker Attachment

The orthogonal reactivity of the two chlorine atoms at C-6 and C-8 positions of the 1,7-naphthyridine scaffold permits sequential functionalization: one position can be elaborated with a target-protein-binding moiety, while the other can be diversified with a linker for E3 ligase recruiter conjugation. This site-selectivity is critical for constructing heterobifunctional degraders with defined exit vectors, and is a capability not accessible with symmetrical dichloro isomers or mono-halogenated analogs [3]. The 6,8-dichloro pattern provides the unique advantage of enabling two sequential, non-interfering coupling steps.

Synthesis of PDE4 PET Tracer Precursors for Respiratory Disease Imaging

The high PDE4D affinity (IC50 1.5 nM) and subtype selectivity of 6,8-disubstituted 1,7-naphthyridines make them attractive leads for developing PET imaging agents to visualize PDE4 expression in lung tissue. The 6,8-dichloro-1,7-naphthyridine building block provides convenient synthetic access to precursors suitable for late-stage radiofluorination or radiocarbon incorporation at either the 6- or 8-position, offering chemical biologists a versatile platform for tracer development [1].

Quote Request

Request a Quote for 6,8-Dichloro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.